molecular formula C16H13NO6 B3264860 4-Nitrophenyl trans-ferulate CAS No. 398128-60-4

4-Nitrophenyl trans-ferulate

Cat. No.: B3264860
CAS No.: 398128-60-4
M. Wt: 315.28 g/mol
InChI Key: VIQDYVAKUJDZBD-YCRREMRBSA-N
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Description

4-Nitrophenyl trans-ferulate is a chemical compound with the molecular formula C16H13NO6 and a molecular weight of 315.28 g/mol . It is an ester derivative of ferulic acid and 4-nitrophenol, characterized by the presence of a nitro group and a trans-configuration of the ferulate moiety. This compound is widely used in various research applications due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrophenyl trans-ferulate can be achieved through a single-step method involving the dehydrative coupling of ferulic acid and 4-nitrophenol . This reaction typically requires the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction is carried out at room temperature, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the single-step synthesis method mentioned above can be scaled up for industrial applications. The use of efficient dehydrating agents and catalysts ensures high yield and purity of the product, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4-Nitrophenyl trans-ferulate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and a base or acid, the ester bond is cleaved, yielding ferulic acid and 4-nitrophenol.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can undergo nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.

Common Reagents and Conditions:

    Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) in aqueous solution.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium methoxide (NaOMe).

Major Products Formed:

    Hydrolysis: Ferulic acid and 4-nitrophenol.

    Reduction: 4-Aminophenyl trans-ferulate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Nitrophenyl trans-ferulate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Nitrophenyl trans-ferulate primarily involves its interaction with enzymes such as feruloyl esterases. These enzymes catalyze the hydrolysis of the ester bond, releasing ferulic acid and 4-nitrophenol . The molecular targets include the active sites of these enzymes, where the compound binds and undergoes cleavage. The pathways involved in its action are related to the enzymatic breakdown of ester bonds in various biological and chemical processes.

Comparison with Similar Compounds

    4-Nitrophenyl acetate: An ester of acetic acid and 4-nitrophenol, used in similar enzymatic assays.

    4-Nitrophenyl butyrate: An ester of butyric acid and 4-nitrophenol, also used in enzyme studies.

    4-Nitrophenyl palmitate: An ester of palmitic acid and 4-nitrophenol, utilized in lipid metabolism research.

Uniqueness: 4-Nitrophenyl trans-ferulate is unique due to its ferulate moiety, which imparts specific chemical properties and reactivity. Unlike other nitrophenyl esters, it can participate in reactions involving the ferulate group, such as transesterification and oxidative coupling. This makes it particularly valuable in studies related to plant cell wall degradation and the enzymatic breakdown of complex biomolecules.

Properties

IUPAC Name

(4-nitrophenyl) (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO6/c1-22-15-10-11(2-8-14(15)18)3-9-16(19)23-13-6-4-12(5-7-13)17(20)21/h2-10,18H,1H3/b9-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIQDYVAKUJDZBD-YCRREMRBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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